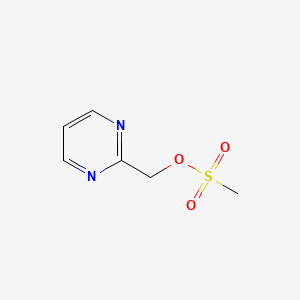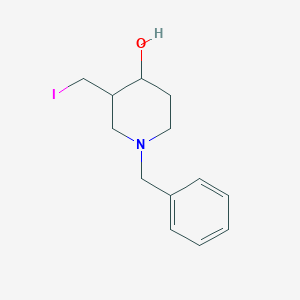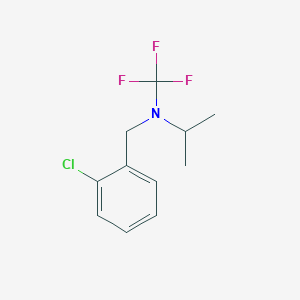![molecular formula C10H10O2S B13961378 (6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)
(6-Methoxybenzo[b]thiophen-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxybenzo[b]thiophen-3-yl)methanol is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The presence of a methoxy group at the 6-position and a hydroxymethyl group at the 3-position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxybenzo[b]thiophen-3-yl)methanol typically involves the reaction of 6-methoxybenzo[b]thiophene with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the hydroxymethyl group is introduced at the 3-position of the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxybenzo[b]thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: (6-Methoxybenzo[b]thiophen-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
(6-Methoxybenzo[b]thiophen-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methoxybenzo[b]thiophen-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and hydroxymethyl groups allows for specific interactions with biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxybenzo[b]thiophen-2-yl)methanol
- (6-Methoxybenzo[b]thiophen-3-yl)carboxylic acid
- (6-Methoxybenzo[b]thiophen-3-yl)methylamine
Uniqueness
(6-Methoxybenzo[b]thiophen-3-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C10H10O2S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(6-methoxy-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C10H10O2S/c1-12-8-2-3-9-7(5-11)6-13-10(9)4-8/h2-4,6,11H,5H2,1H3 |
InChI Key |
SRNDHJOVNKQRDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CS2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


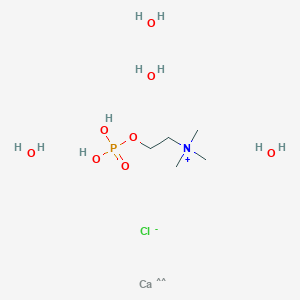

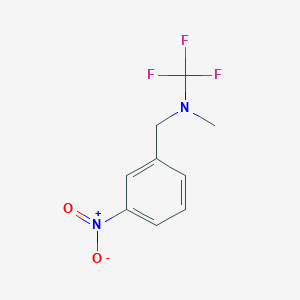
![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)
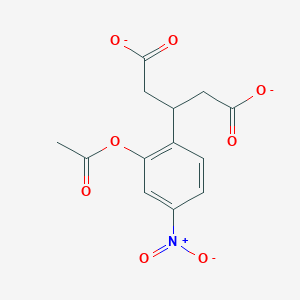

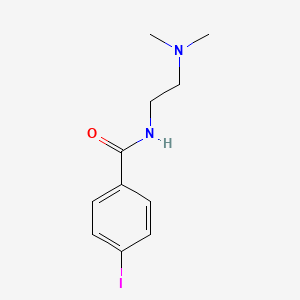
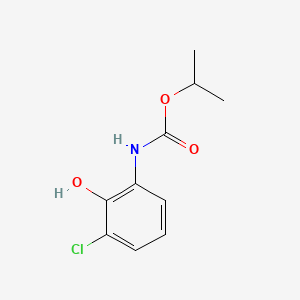
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
